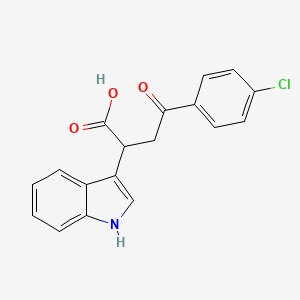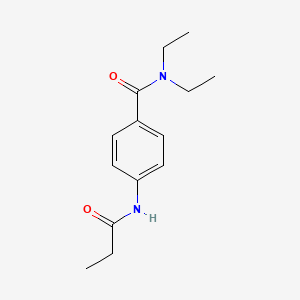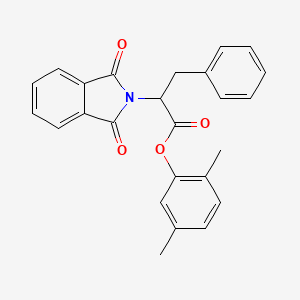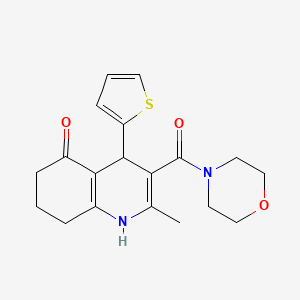
2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Übersicht
Beschreibung
2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19BrN2O4S and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.02489 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antiviral activity. For example, derivatives of 2,4-diaminopyrimidine showed marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents. Such compounds could be explored for their efficacy against a range of DNA and RNA viruses, highlighting the importance of pyrimidine derivatives in the development of new antiviral drugs (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar pyrimidine scaffolds have been synthesized and found to possess significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility in developing new treatments for conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).
Structural and Synthetic Studies
Research on pyrimidine derivatives includes studies focused on their synthesis, structural analysis, and potential as intermediates for further chemical transformations. For instance, the synthesis of reduced pyrimidine derivatives and their crystal structure analysis has been documented, providing insights into the structural features that could influence the biological activity and chemical reactivity of these compounds (Begum & Vasundhara, 2009).
Liquid Crystal Properties
Pyrimidinecarboxylic acids and their derivatives have been synthesized and examined for their liquid crystal properties. These studies indicate that pyrimidine-based compounds can serve as nematic or smectic liquid crystals, depending on their structural modifications, suggesting applications in electronic displays and optical devices (Mikhaleva, 2003).
Corrosion Inhibition
Spiropyrimidinethiones, which share a core structural motif with the specified compound, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies reveal the potential of pyrimidine derivatives in protecting metals from corrosion, which is crucial in industrial applications (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
2-methoxyethyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4S/c1-9-13(15(20)23-7-6-21-2)14(19-16(24)18-9)11-8-10(17)4-5-12(11)22-3/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXMQEGLWISKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B4048982.png)
![(5E)-3-(3-chlorophenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B4048988.png)
![N-[2-(diethylamino)ethyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B4048990.png)

![2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B4049019.png)


![2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B4049035.png)
![(5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049048.png)



![N-cyclopropyl-2-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B4049091.png)
